cis-Dichlorobis(triphenylphosphine)platinum(II)

Catalog No.
S1505154
CAS No.
14056-88-3
M.F
C36H30Cl2P2Pt
M. Wt
790.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Dichlorobis(triphenylphosphine)platinum(II)

CAS Number

14056-88-3

Product Name

cis-Dichlorobis(triphenylphosphine)platinum(II)

IUPAC Name

dichloroplatinum;triphenylphosphane

Molecular Formula

C36H30Cl2P2Pt

Molecular Weight

790.6 g/mol

InChI

InChI=1S/2C18H15P.2ClH.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2

InChI Key

XAFJSPPHVXDRIE-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pt]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Pt+2]

The exact mass of the compound cis-Dichlorobis(triphenylphosphine)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-Dichlorobis(triphenylphosphine)platinum(II) is a foundational square-planar Pt(II) coordination complex used extensively as a precursor in organometallic synthesis and homogeneous catalysis [1]. Featuring two triphenylphosphine ligands and two chloride leaving groups in a cis geometry, this compound provides a stable, easily handled entry point into platinum chemistry. It is highly valued for its solubility in common organic solvents like dichloromethane and chloroform, distinguishing it from purely inorganic platinum salts. In procurement, it is prioritized for applications requiring precise steric control, kinetic stability of intermediates, and specialized catalytic transformations such as alkyne hydrosilylation and cross-coupling.

Substituting cis-PtCl2(PPh3)2 with generic alternatives compromises both synthetic yield and process stability. Replacing it with its palladium analog, PdCl2(PPh3)2, drastically increases ligand lability, leading to the rapid decomposition of reactive intermediates that are otherwise stable on platinum[1]. Attempting to use the trans isomer disrupts the synthesis of metallacycles, as the 180° ligand arrangement prevents the direct coordination of bidentate chelators without energy-intensive isomerization steps. Furthermore, reverting to upstream inorganic salts like K2PtCl4 forces the use of biphasic aqueous systems, completely disrupting homogeneous organic workflows[2]. Consequently, exact procurement of the cis-Pt(II) phosphine complex is mandatory for reproducible, structurally specific organometallic synthesis.

Kinetic Inertness for Intermediate Isolation

Platinum(II) complexes are intrinsically more stable than their palladium counterparts. Comparative kinetic studies demonstrate that ligand substitution rates for Pt(II) complexes are 10^3 to 10^5 times slower than those of Pd(II) analogs [1]. When comparing cis-PtCl2(PPh3)2 to PdCl2(PPh3)2, this profound kinetic inertness prevents premature deactivation and uncontrolled ligand exchange.

Evidence DimensionLigand substitution rate
Target Compound Data10^3 to 10^5 times slower substitution
Comparator Or BaselinePdCl2(PPh3)2 (Highly labile)
Quantified Difference3 to 5 orders of magnitude slower reaction kinetics
ConditionsHomogeneous solution, ligand exchange assays

Essential for researchers needing to isolate reactive catalytic intermediates or synthesize robust coordination complexes that would decompose with palladium.

Homogeneous Processability in Organic Solvents

The incorporation of triphenylphosphine ligands drastically alters the solubility profile of the platinum center. While the standard inorganic precursor K2PtCl4 is insoluble in non-polar and halogenated organic solvents, cis-PtCl2(PPh3)2 is freely soluble in solvents such as dichloromethane and chloroform [1]. This allows the complex to be used directly in homogeneous organic reaction mixtures.

Evidence DimensionSolubility in halogenated organics
Target Compound DataFreely soluble
Comparator Or BaselineK2PtCl4 (Insoluble)
Quantified DifferenceComplete transition from aqueous-only to organic-soluble
ConditionsStandard laboratory conditions (dichloromethane/chloroform)

Enables homogeneous organometallic synthesis without the need for complex phase-transfer catalysts or biphasic solvent systems.

Geometric Control for Bidentate Chelation

The cis geometry of this complex is critical for downstream structural control. cis-PtCl2(PPh3)2 provides an approximate 90° bite angle between the labile chloride ligands, allowing for direct substitution by bidentate chelators [1]. In contrast, the trans isomer maintains a 180° angle, which strictly precludes adjacent chelation without a prior, often low-yielding, isomerization step.

Evidence DimensionAvailable coordination angle for substitution
Target Compound Data~90° adjacent sites
Comparator Or Baselinetrans-PtCl2(PPh3)2 (180° opposed sites)
Quantified Difference90° vs 180° coordination availability
ConditionsSynthesis of metallacycles or chelated complexes

Buyers synthesizing cyclic platinum complexes or relying on concerted reductive elimination must procure the cis isomer to ensure immediate structural compatibility.

Ligand-Dependent Photocatalytic Hydrosilylation Efficiency

The triphenylphosphine ligands play a decisive role in specific catalytic applications, such as visible-light-induced hydrosilylation. Under blue light irradiation (450 nm), cis-[PtCl2(PPh3)2] acts as a highly efficient photocatalyst, achieving product yields up to 99% and turnover numbers (TON) up to 1.98 × 10^3 [1]. In stark contrast, substituting the phosphines for isocyanide ligands (cis-[PtCl2(CNCy)2]) results in complete catalytic inactivity under identical conditions.

Evidence DimensionPhotocatalytic yield and TON (450 nm)
Target Compound DataUp to 99% yield, TON 1.98 × 10^3
Comparator Or Baselinecis-[PtCl2(CNCy)2] (0% yield, inactive)
Quantified Difference99% absolute yield increase
ConditionsPhotocatalytic hydrosilylation of alkynes, blue light (450 nm)

Demonstrates that for visible-light-driven platinum catalysis, the specific electronic properties of the triphenylphosphine ligands are non-negotiable.

Synthesis of Cyclometalated Platinum Complexes

Due to its cis geometry and ~90° coordination angle, cis-PtCl2(PPh3)2 is the preferred starting material for synthesizing luminescent cyclometalated Pt(II) complexes[1]. The adjacent leaving groups allow for direct bidentate chelation, avoiding the complex isomerization steps required if the trans isomer were used.

Isolation of Reactive Catalytic Intermediates

In fundamental mechanistic studies, researchers rely on the kinetic inertness of cis-PtCl2(PPh3)2. Because its ligand substitution rates are 10^3 to 10^5 times slower than palladium analogs, it allows for the successful trapping and spectroscopic characterization of transient intermediates that would rapidly decompose in a Pd-based system [2].

Visible-Light Photocatalytic Hydrosilylation

The complex is deployed as an efficient photocatalyst for the hydrosilylation of alkynes under blue light (450 nm). Its specific combination of a platinum center and triphenylphosphine ligands enables high turnover numbers (up to 1.98 × 10^3), outperforming isocyanide-based alternatives which fail to activate under the same conditions [3].

Homogeneous Organometallic Workflows

For general laboratory synthesis of downstream organoplatinum compounds, cis-PtCl2(PPh3)2 is selected over inorganic salts like K2PtCl4 due to its high solubility in dichloromethane and chloroform. This ensures that reactions can proceed homogeneously in standard organic solvents, improving reproducibility and yield [4].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.45%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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